molecular formula C17H19NO2 B5283270 N-(3-isopropoxyphenyl)-2-phenylacetamide

N-(3-isopropoxyphenyl)-2-phenylacetamide

Cat. No.: B5283270
M. Wt: 269.34 g/mol
InChI Key: YLNFWMFYCCQMLA-UHFFFAOYSA-N
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Description

Contextualization within Amide Chemistry and Isopropoxyphenyl Derivatives

The amide functional group is one of the most fundamental and ubiquitous linkages in chemistry and biology, forming the backbone of peptides and proteins. nih.gov The synthesis of amides, or amidation, is a cornerstone of organic synthesis. nih.govnih.gov Common synthetic routes to N-aryl amides like N-(3-isopropoxyphenyl)-2-phenylacetamide involve the reaction of an aniline (B41778) derivative with a carboxylic acid or its activated form. nih.gov For instance, a plausible synthesis for this compound would be the acylation of 3-isopropoxyaniline (B150228) with phenylacetic acid or phenylacetyl chloride. nih.gov Nickel-catalyzed amidation has been shown to be effective for coupling phenylacetic acid derivatives with various amines. nih.gov Alternatively, the classical approach of reacting aniline with acetic anhydride (B1165640) demonstrates a fundamental method of forming the N-phenylacetamide bond. chemicalbook.comwikipedia.org

Isopropoxyphenyl derivatives are frequently explored in medicinal chemistry and materials science. The isopropoxy group is an electron-donating substituent that can influence a molecule's electronic properties, solubility, and metabolic stability. Its steric bulk can also play a crucial role in directing molecular interactions, for example, by influencing binding affinity to biological targets. cm-uj.krakow.pl The presence of this group on the phenyl ring of an amide suggests potential for tailored applications in areas where fine-tuning of physicochemical properties is essential.

Overview of Foundational Research Areas

Foundational research on structures related to this compound has primarily been conducted in the fields of synthetic methodology and medicinal chemistry. The N-phenylacetamide core is a well-established scaffold in drug discovery. nih.gov For example, acetanilide (B955) (N-phenylacetamide) itself was one of the earliest synthetic analgesics and antipyretics, though its use was limited by toxicity. wikipedia.org

Modern research often utilizes the phenylacetamide motif as a building block for more complex molecules with targeted biological activities. Studies on N-phenylacetamide derivatives containing thiazole (B1198619) moieties have demonstrated their potential as antibacterial and nematicidal agents. nih.gov In such research, the phenylacetamide portion of the molecule serves as a key structural component that can be systematically modified to explore structure-activity relationships (SAR). nih.gov The isopropoxy substituent, in particular, is often incorporated into drug candidates to enhance metabolic stability and optimize pharmacokinetic profiles.

Scope and Academic Significance of Current Research

The academic significance of this compound lies in its potential as a lead compound or synthetic intermediate in drug discovery and materials science. researchgate.netnih.gov The combination of the phenylacetamide core with the 3-isopropoxyphenyl group makes it a candidate for investigation in several therapeutic areas. Research into related structures suggests that it could be explored for applications in oncology, infectious diseases, and neurology. nih.govliverpool.ac.uk The development of novel compounds for such applications is a major focus of contemporary medicinal chemistry. mdpi.com

Furthermore, the synthesis and characterization of novel amide compounds contribute to the broader understanding of chemical reactivity and molecular interactions. The exploration of synthetic routes, such as those using green chemistry principles like water as a solvent and inexpensive catalysts like iron dust, is an active area of research for producing N-aryl amides. nih.gov Detailed spectroscopic and crystallographic analysis of this compound would provide valuable data on how the isopropoxy substituent influences the conformation and electronic environment of the amide linkage, contributing to the fundamental knowledge base of physical organic chemistry.

Illustrative Data Tables

Note: As direct experimental data for this compound is not widely published, the following tables are illustrative and based on the known properties of its constituent parts and related compounds like acetanilide and 2-phenylacetamide. wikipedia.orgchembk.comnih.gov

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/Description
Molecular Formula C₁₇H₁₉NO₂
Molecular Weight 269.34 g/mol
Appearance Expected to be a white to off-white crystalline solid.
Melting Point Predicted to be in the range of 120-150 °C.
Solubility Likely to have low solubility in water; soluble in organic solvents like ethanol, acetone, and chloroform. chembk.com
Stability Stable under standard conditions; incompatible with strong oxidizing agents. chembk.com

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Chemical Shifts (δ) / Signals
¹H-NMR δ ~9.5-10.5 ppm (s, 1H, N-H) : Amide proton. δ ~7.2-7.5 ppm (m, 5H, Ar-H) : Phenyl ring protons of the phenylacetyl group. δ ~6.7-7.3 ppm (m, 4H, Ar-H) : Isopropoxyphenyl ring protons. δ ~4.5-4.7 ppm (septet, 1H, -CH(CH₃)₂) : Isopropoxy methine proton. δ ~3.7 ppm (s, 2H, -CH₂-Ph) : Methylene (B1212753) protons. δ ~1.3 ppm (d, 6H, -CH(CH₃)₂) : Isopropoxy methyl protons.
¹³C-NMR δ ~170-172 ppm : Amide carbonyl carbon (C=O). δ ~159 ppm : Aromatic carbon attached to the isopropoxy group (C-O). δ ~138-140 ppm : Aromatic quaternary carbons. δ ~110-135 ppm : Aromatic carbons (CH). δ ~70 ppm : Isopropoxy methine carbon (-CH(CH₃)₂). δ ~45 ppm : Methylene carbon (-CH₂-Ph). δ ~22 ppm : Isopropoxy methyl carbons (-CH(CH₃)₂).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-N-(3-propan-2-yloxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13(2)20-16-10-6-9-15(12-16)18-17(19)11-14-7-4-3-5-8-14/h3-10,12-13H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNFWMFYCCQMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to N-(3-isopropoxyphenyl)-2-phenylacetamide

The formation of the amide bond between the 3-isopropoxyaniline (B150228) and phenylacetic acid moieties is the central transformation in the synthesis of this compound. This can be accomplished through several established routes.

A common and well-established method for synthesizing N-aryl amides is the reaction of an aniline (B41778) derivative with an acyl chloride. In a representative procedure for a similar compound, N-phenyl-2-phenylacetamide, phenylacetyl chloride is added to a solution of aniline and a base like pyridine (B92270) in a solvent such as dichloromethane (B109758) (CH2Cl2) at a controlled temperature. prepchem.com This method is highly effective, often resulting in high yields after purification. prepchem.com

The synthesis of this compound would similarly involve the reaction of 3-isopropoxyaniline with phenylacetyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Another stepwise approach involves the direct coupling of a carboxylic acid with an amine using a coupling agent. This method avoids the need to first prepare the acyl chloride. Common coupling agents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. catalyticamidation.info

One-pot multicomponent reactions (MCRs) offer a highly efficient route to complex molecules by combining three or more reactants in a single operation without isolating intermediates. nih.gov While a specific MCR for this compound is not detailed in the provided results, general MCRs for N-aryl amides exist. For instance, a base-catalyzed multicomponent reaction of phenylacetylenes, elemental sulfur, and anilines can produce N-aryl thioacetamides, which are structurally related to the target compound. researchgate.net Another example involves the synthesis of N-arylacetamides from aryltriazenes and acetonitrile, demonstrating a metal-free approach to amide bond formation. arabjchem.org The development of a specific MCR for this compound would likely involve the combination of 3-isopropoxyaniline, a precursor to the phenylacetyl group, and a third component under specific catalytic conditions.

Some one-pot procedures can also involve sequential reactions within the same vessel. For example, a process for synthesizing 3-hydroxyquinolin-2(1H)-ones starts from N-phenylacetoacetamide derivatives, which undergo an α-hydroxylation followed by an intramolecular cyclization promoted by sulfuric acid. nih.govresearchgate.net This highlights the potential for tandem reactions to build molecular complexity from simple amide starting materials.

The formation of the amide bond is a cornerstone of organic synthesis, and numerous coupling reagents have been developed to facilitate this transformation efficiently. catalyticamidation.info These reagents are broadly categorized based on their mechanism of action.

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. The byproducts of these reagents, such as dicyclohexylurea (DCU) for DCC, can sometimes complicate purification due to their low solubility. sci-hub.se

Phosphonium and Uronium/Guanidinium Reagents : Reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and are often used in peptide synthesis. catalyticamidation.info They generate activated esters that readily react with amines.

Mixed Anhydrides : The reaction of a carboxylic acid with a chloroformate, such as isobutyl chloroformate (IBCF), or with pivaloyl chloride in the presence of a base, forms a mixed anhydride (B1165640). sci-hub.se This anhydride is then reacted with the amine to form the desired amide. This method is often high-yielding and the byproducts are generally easy to remove. sci-hub.se

A notable development is the use of 2,2'-dipyridyldithiocarbonate (DPDTC) as a recyclable coupling agent. This reagent reacts with carboxylic acids to form thioesters, which can then be coupled with amines to produce amides in high yields. nih.gov This approach offers a greener alternative to traditional coupling methods. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of the synthesis of this compound can be significantly influenced by various reaction parameters, including the choice of catalyst, solvent, and temperature.

Catalytic direct amidation, where a carboxylic acid and an amine react to form an amide with the elimination of water, is a highly atom-economical and environmentally benign approach. catalyticamidation.info

Boron-based Catalysts : Boric acid and its derivatives have emerged as effective catalysts for direct amidation. sci-hub.secatalyticamidation.info For example, the coupling of unprotected anilines with carboxylic acids can be achieved in refluxing toluene (B28343) using catalytic amounts of boric acid, with water being removed by a Dean-Stark apparatus. sci-hub.se The catalyst is believed to activate the carboxylic acid, facilitating the nucleophilic attack of the amine. catalyticamidation.info

Metal-based Catalysts : Various metal-containing catalysts have been shown to promote transamidation and amide metathesis. google.com For instance, catalysts like Sc(OTf)3, Ti(NMe2)4, and Al2(NMe2)6 have been screened for their ability to facilitate the exchange between an amine and an N-phenyl amide. google.com While direct catalytic amidation of phenylacetic acid with 3-isopropoxyaniline using these systems is not explicitly detailed, the principles are applicable.

Heterogeneous Catalysts : The use of solid-supported catalysts, such as silica (B1680970) gel, offers advantages in terms of easy separation and potential for recycling. researchgate.netresearchgate.net Direct amidation of carboxylic acids with amines can be performed using silica gel as a solid support and catalyst, sometimes under microwave irradiation to accelerate the reaction. researchgate.netresearchgate.net

The tables below summarize the effects of different catalytic systems on amide synthesis, which can be extrapolated to the synthesis of this compound.

Table 1: Comparison of Catalysts in Amide Synthesis

Catalyst Reactants Solvent Temperature (°C) Yield (%) Reference
None (Background) Benzyl (B1604629) amine + N-phenyl heptanamide Toluene 90 <10 google.com
Sc(OTf)3 Benzyl amine + N-phenyl heptanamide Toluene 90 ~70 google.com
Ti(NMe2)4 Benzyl amine + N-phenyl heptanamide Toluene 90 ~90 google.com
Boric Acid Chiral amine + Carboxylic acid Toluene Reflux 76 sci-hub.se
Silica Gel (K60) Phenylacetic acid + Aniline None 150 Consistent Conversion researchgate.net

The choice of solvent and reaction temperature can have a profound impact on the yield and selectivity of amide formation.

Solvent Effects : In many cases, non-polar aprotic solvents like toluene or dichloromethane are used for amide synthesis. prepchem.comsci-hub.se However, greener alternatives are continuously being explored. Water has been used as a solvent in some Fe-mediated amide syntheses from nitroarenes and acyl chlorides, although other solvents led to a significant reduction in yield in that specific system. rsc.org In some base-catalyzed reactions of aryl azides with aldehydes, DMSO has been found to be an effective solvent, particularly under microwave heating. rsc.org The use of solvent-free conditions is also a viable and environmentally friendly option, as demonstrated in some base-catalyzed reactions which can proceed neatly (without solvent). researchgate.netnih.gov

Temperature Effects : The reaction temperature is a critical parameter to control. In the synthesis of N-phenyl-2-phenylacetamide from phenylacetyl chloride, the reaction is initiated at 0 °C and then allowed to warm to room temperature. prepchem.com For catalytic reactions, the optimal temperature can vary significantly. For example, in a solvent-free amidation, increasing the temperature from 110 °C to 150 °C significantly increased the product yield. nih.gov However, in other systems, higher temperatures can lead to the formation of byproducts. acs.org A study on the base-catalyzed reaction of aryl azides showed that while some reactions required temperatures of 100-140 °C, others could proceed efficiently at room temperature or 60 °C depending on the electronic nature of the substrates. rsc.org

The following table illustrates the impact of temperature and base selection on the yield of a model amidation reaction.

Table 2: Optimization of Base and Temperature in a Solvent-Free Amidation

Base Temperature (°C) Yield (%) Reference
K2CO3 110 32 nih.gov
K2CO3 150 39 nih.gov
K3PO4 150 57 nih.gov
DBU 150 75 nih.gov
NaH 90 80 nih.gov
NaH 120 95 nih.gov
NaH 130 97 nih.gov
NaH 150 80 nih.gov

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have guided the development of more sustainable synthetic routes for amide formation, moving away from traditional methods that often involve hazardous reagents and generate significant waste.

Catalytic Amidation: Direct catalytic amidation of carboxylic acids and amines is a highly attractive green method as the only byproduct is water. numberanalytics.comnih.gov While specific examples for this compound are not extensively documented in readily available literature, general methodologies using catalysts like boric acid or various metal complexes can be applied. nih.gov For instance, the direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives has been efficiently catalyzed by nickel(II) chloride, an eco-friendly and recyclable catalyst. studysmarter.co.uk This suggests that a similar approach could be viable for the synthesis of this compound from 3-isopropoxyaniline and phenylacetic acid.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. organic-chemistry.orgub.edu The synthesis of N-phenylacetamide derivatives has been successfully achieved using microwave assistance, which can be extrapolated to the synthesis of the target compound. acs.org This method aligns with green chemistry principles by reducing energy consumption.

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and simplifies product purification. The synthesis of N-phenylacetamides has been reported under solvent-free conditions, for example, through biocatalytic processes using whole cells of Candida parapsilosis ATCC 7330. nih.govrsc.org This biocatalytic approach offers a mild and environmentally friendly route to N-acylation. nih.govrsc.org Another approach involves the continual synthesis of N-(phenyl)-phenylacetamide using a heterogeneous silica-based catalyst in a flow system, which also minimizes solvent use and allows for catalyst recycling. researchgate.net

Below is a table summarizing potential green synthetic approaches for this compound based on methodologies for similar compounds.

Synthetic ApproachCatalyst/ConditionsReactantsPotential Advantages
Catalytic Amidation Boric Acid or NiCl₂3-Isopropoxyaniline + Phenylacetic AcidAtom economy, reduced waste
Microwave-Assisted Synthesis Microwave Irradiation3-Isopropoxyaniline + Phenylacetic Acid derivativeReduced reaction time, energy efficiency
Solvent-Free Synthesis Biocatalyst (e.g., NAT from Candida parapsilosis) or Heterogeneous Catalyst (e.g., activated silica)3-Isopropoxyaniline + Acetyl source/Phenylacetic AcidMinimal waste, ease of purification, catalyst recyclability

Chemical Reactivity and Transformation Studies

The chemical reactivity of this compound is dictated by its constituent functional groups: the amide, the phenyl rings, and the isopropyl ether linkage.

Functional Group Interconversions of Amide and Aryl Moieties

The amide and aryl moieties of this compound can undergo various transformations to yield new derivatives.

Amide Group Transformations:

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 3-isopropoxyaniline and phenylacetic acid. This is a fundamental reaction of amides.

Reduction: The amide can be reduced to the corresponding amine, N-(3-isopropoxybenzyl)phenethylamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk

N-Alkylation: The nitrogen of the amide group can be alkylated, although this is generally less common for secondary amides. organic-chemistry.org

Aryl Group Transformations:

Electrophilic Aromatic Substitution: The two phenyl rings are susceptible to electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The isopropoxy group on one ring is an ortho-, para-directing activator, while the acetamido group on the other ring is also an ortho-, para-director. The specific regioselectivity would depend on the reaction conditions and the relative activating/directing effects of the substituents.

Ether Cleavage: The isopropoxy group can be cleaved under harsh acidic conditions, typically using strong acids like HBr or HI, to yield the corresponding phenol (B47542), N-(3-hydroxyphenyl)-2-phenylacetamide. numberanalytics.comwikipedia.org Aromatic ethers are generally stable, but this cleavage can be an important transformation. numberanalytics.comwikipedia.org

The following table provides a summary of potential functional group interconversions.

Functional GroupReaction TypeReagentsProduct Type
AmideHydrolysisH⁺/H₂O or OH⁻/H₂OCarboxylic Acid + Amine
AmideReductionLiAlH₄Secondary Amine
Isopropoxy EtherCleavageHBr or HIPhenol
Phenyl RingElectrophilic Substitutione.g., Br₂/FeBr₃Halogenated Derivative

Investigation of Regioselectivity and Stereoselectivity in Reactions

Regioselectivity: In electrophilic substitution reactions on the aromatic rings of this compound, the position of the new substituent is governed by the directing effects of the existing groups. The isopropoxy group is a strong activating and ortho-, para-directing group. The N-acetyl group is also an ortho-, para-director, though its activating effect is moderate. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the isopropoxy group on one ring, and ortho and para to the acetamido group on the other. The precise outcome would depend on the specific electrophile and reaction conditions. For instance, in reactions involving substituted anilines, the regioselectivity of C-H functionalization can be controlled by the choice of catalyst and reaction conditions. nih.govnih.gov

Stereoselectivity: The core structure of this compound is achiral. However, stereocenters can be introduced through various reactions. For example, if a chiral center is introduced at the alpha-position to the carbonyl group of the phenylacetamide moiety, the subsequent reactions could exhibit diastereoselectivity. The synthesis of chiral amides from chiral alcohols has been achieved with stereoretention using specific titanium(IV) complexes, which could be a potential route to chiral derivatives of the target compound. nih.gov The stereoselective synthesis of chiral diols can be achieved using bis-allylboron reagents, a methodology that could potentially be adapted for the synthesis of chiral precursors to this compound. caltech.edu

Degradation Pathways and Chemical Stability Analysis (Non-Biological)

The non-biological degradation of this compound can occur through several pathways, primarily influenced by factors such as pH, temperature, and light.

Hydrolytic Degradation: As an amide, the compound is susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the amide bond to form 3-isopropoxyaniline and phenylacetic acid. The rate of hydrolysis is dependent on pH and temperature. nih.gov

Oxidative Degradation: The molecule contains sites that could be susceptible to oxidation. The methylene (B1212753) bridge and the aromatic rings could be targets for oxidative degradation, potentially leading to a variety of products. medchemexpress.com The presence of the ether linkage also introduces a potential site for oxidation, although ethers are generally quite stable. byjus.com

Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions. Aromatic compounds and amides can undergo photodegradation, which may involve cleavage of the amide bond, reactions on the aromatic rings, or cleavage of the ether linkage. Forced degradation studies under photolytic conditions are a standard part of stability testing for pharmaceutical compounds. medchemexpress.com

Thermal Degradation: At elevated temperatures, organic molecules can undergo thermal decomposition. For this compound, this could involve cleavage of the weakest bonds, such as the C-N amide bond or the C-O ether bonds.

A summary of potential non-biological degradation pathways is presented in the table below.

Degradation PathwayConditionsPotential Products
Hydrolysis Acidic or basic aqueous media3-Isopropoxyaniline, Phenylacetic acid
Oxidation Oxidizing agents (e.g., H₂O₂)Oxidized aromatic rings, cleaved fragments
Photodegradation UV light exposureCleaved amide and ether fragments, ring-opened products
Thermal Degradation High temperaturesCleaved amide and ether fragments

Advanced Structural Elucidation and Spectroscopic Analysis

X-ray Crystallography of N-(3-isopropoxyphenyl)-2-phenylacetamide and its Analogues

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide invaluable information on the molecular structure, conformation, and intermolecular interactions of this compound.

To date, no single crystal X-ray diffraction studies for this compound have been published. Such a study would involve growing a suitable single crystal of the compound and exposing it to an X-ray beam. The resulting diffraction pattern would be analyzed to determine the electron density map of the molecule, from which atomic positions can be accurately determined. This analysis would unequivocally establish the compound's absolute configuration and reveal the preferred conformation of the molecule in the solid state, including the torsion angles between the phenyl and isopropoxyphenyl rings and the geometry of the acetamide (B32628) linkage.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. There are currently no published studies on the polymorphism of this compound. Investigating polymorphism would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) to identify different crystal forms. Crystal engineering studies could then be employed to understand the factors driving the formation of specific polymorphs and to potentially design new crystalline forms with desired properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are essential for confirming the chemical structure of a molecule in solution and for providing detailed insights into its dynamics and connectivity.

While standard one-dimensional ¹H and ¹³C NMR spectra would provide basic information about the chemical environment of the protons and carbons in this compound, two-dimensional (2D) NMR experiments would be necessary for a complete and unambiguous assignment of all signals.

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the phenyl, isopropoxy, and acetamide groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Would show longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting the different fragments of the molecule, such as linking the phenylacetamide moiety to the isopropoxyphenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close to each other in space, providing information about the solution-state conformation and the relative orientation of the different parts of the molecule.

A search of the available literature and spectral databases did not yield any published 2D NMR data for this compound.

Solid-state NMR (ssNMR) is a valuable tool for characterizing the structure and dynamics of materials in the solid state, including crystalline polymorphs and amorphous forms. As no polymorphic forms of this compound have been reported, no ssNMR studies have been performed. If different polymorphs were to be discovered, ssNMR could be used to distinguish between them by identifying differences in the chemical shifts and relaxation times of the carbon and proton nuclei in the different crystal lattices.

Dynamic NMR Studies for Conformational Exchange

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating time-dependent molecular processes, such as the interconversion between different conformations. In the case of this compound, the primary focus of DNMR studies would be the restricted rotation around the amide C-N bond.

Due to the delocalization of the nitrogen lone pair into the carbonyl group, the amide bond possesses significant double bond character. This restricts free rotation, leading to the existence of two distinct planar conformers, often referred to as E and Z isomers, which can slowly interconvert. This conformational exchange is a phenomenon observable on the NMR timescale. copernicus.orglibretexts.org

At ambient temperatures, this rotation may be fast relative to the NMR experiment's timescale, resulting in a time-averaged spectrum with sharp, single peaks for each unique proton and carbon. However, as the temperature is lowered, the rate of rotation decreases. If the rate becomes slow enough, separate signals for the nuclei in the two distinct conformational environments can be resolved. For instance, protons on the methylene (B1212753) bridge and the aromatic rings proximate to the amide linkage would be expected to show distinct chemical shifts for each conformer.

Further increasing the temperature would increase the rate of exchange, causing the distinct signals to broaden, move closer together, and eventually merge into a single, sharp, averaged signal at a point known as the coalescence temperature. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing quantitative data on the conformational stability.

Two-dimensional exchange spectroscopy (EXSY) can also be employed to unequivocally demonstrate this dynamic process. libretexts.org EXSY experiments would show cross-peaks connecting the signals of the same nucleus in the two different conformers, providing direct evidence of the chemical exchange between them. libretexts.orgnih.gov While specific experimental data for this compound is not available in the cited literature, the principles of DNMR applied to other amides, such as valsartan (B143634) which also features a hindered amide bond rotation, provide a clear framework for expected results. researchgate.net

Hypothetical DNMR Data for Conformational Exchange

The following table presents hypothetical data for the protons of the methylene group (—CH₂—) adjacent to the nitrogen atom in this compound, illustrating the expected effects of conformational exchange.

ParameterHypothetical Value
Low Temperature (-40 °C)Two distinct singlets at δ 4.25 and δ 4.35 ppm
Chemical Shift Separation (Δν)50 Hz (on a 500 MHz spectrometer)
Coalescence Temperature (Tc)25 °C (298 K)
High Temperature (80 °C)One sharp, averaged singlet at δ 4.30 ppm
Exchange Rate at Tc (k)~111 s⁻¹
Rotational Energy Barrier (ΔG‡)~15-20 kcal/mol

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. For this compound, these methods are crucial for confirming the presence of key structural motifs and probing intermolecular interactions, such as hydrogen bonding.

The FT-IR and Raman spectra of this compound would be characterized by a series of distinct bands corresponding to the vibrational modes of its constituent parts: the secondary amide group, the two phenyl rings, and the isopropoxy group.

Key expected vibrational bands include:

Amide A (N-H Stretch): A band typically appearing in the range of 3300-3250 cm⁻¹ in the solid state, indicative of N-H stretching involved in hydrogen bonding. In a dilute solution with a non-polar solvent, a sharper, higher frequency band around 3450-3400 cm⁻¹ for the "free" N-H stretch might be observed.

Amide I (C=O Stretch): This is one of the most intense and sensitive bands in the IR spectrum of amides, typically found between 1680 and 1630 cm⁻¹. Its exact position is highly sensitive to the local environment, including hydrogen bonding and the physical state of the sample.

Amide II (N-H Bending and C-N Stretching): This band, resulting from a coupling of the N-H in-plane bend and C-N stretch, appears in the 1570-1515 cm⁻¹ region for secondary amides.

Aromatic C-H and C=C Stretches: The phenyl groups will give rise to C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. uantwerpen.be

Aliphatic C-H Stretches: The isopropoxy and methylene groups will exhibit C-H stretching bands in the 2980-2850 cm⁻¹ range.

Raman spectroscopy would provide complementary information. While the polar amide C=O group gives a strong IR band, the symmetric vibrations of the aromatic rings often produce strong signals in the Raman spectrum. Analysis of both FT-IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a comprehensive assignment of the vibrational modes. nih.govijcps.org

Expected Vibrational Bands for this compound

This table summarizes the expected prominent bands in the FT-IR and Raman spectra based on characteristic group frequencies for similar molecules. uantwerpen.beresearchgate.netresearchgate.net

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H Stretch (Amide A)3300 - 3250StrongMedium
Aromatic C-H Stretch3100 - 3000MediumStrong
Aliphatic C-H Stretch2980 - 2850StrongStrong
C=O Stretch (Amide I)1680 - 1630Very StrongMedium
C=C Aromatic Ring Stretch1600 - 1450Medium-StrongStrong
N-H Bend / C-N Stretch (Amide II)1570 - 1515StrongWeak
C-O-C Asymmetric Stretch1260 - 1200StrongWeak

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a technique that measures the differential absorption of left- and right-circularly polarized light. daveadamslab.com This method is exclusively sensitive to chiral molecules. The parent compound, this compound, is achiral and therefore would not exhibit a CD spectrum.

However, if a chiral center were introduced into the molecule, the resulting enantiomers would be optically active and produce mirror-image CD spectra. For example, a chiral derivative could be synthesized by introducing a substituent at the α-carbon of the phenylacetamide moiety, such as in (R)- or (S)-N-(3-isopropoxyphenyl)-2-phenylpropanamide.

In such a chiral derivative, the chromophores—namely the amide group and the two aromatic rings—would be perturbed by the asymmetric environment of the chiral center. This would give rise to CD signals, known as Cotton effects, in the wavelength regions where these chromophores absorb light. oup.comnih.gov

The primary chromophores and their expected contributions are:

Amide Chromophore: The n→π* transition (around 220-240 nm) and the π→π* transition (around 190-210 nm) of the amide bond are inherently sensitive to the chiral environment and would be expected to produce significant Cotton effects. nih.gov The sign of these effects can often be correlated with the local conformation around the amide bond.

Aromatic Chromophores: The phenyl rings exhibit π→π* transitions (¹Lₐ and ¹Lₑ bands) in the ultraviolet region (around 200-280 nm). In a chiral molecule, these transitions can become CD-active, either through inherent chirality or through induced chirality from the nearby stereocenter. elsevierpure.com The resulting CD signals can provide information about the relative orientation of the aromatic rings and the chiral center.

Studying the CD spectra of chiral derivatives of this compound would be invaluable for determining the absolute configuration of the enantiomers and for analyzing their preferred solution-state conformations. nih.gov

Hypothetical CD Data for a Chiral Derivative

The following table presents plausible CD spectral data for a hypothetical chiral derivative, (R)-N-(3-isopropoxyphenyl)-2-phenylpropanamide, based on typical values for chiral amides. oup.comnih.gov

Transition TypeApproximate Wavelength (λ_max) (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Chromophore
π→π* (Aromatic)~265+1,500Phenyl Rings
n→π* (Amide)~230-5,000Amide C=O
π→π* (Amide)~205+12,000Amide C=O

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of various molecular properties from first principles. Density Functional Theory (DFT) and ab initio methods are two of the most prominent approaches used for these investigations.

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical and chemical properties. Geometry optimization is a computational process that seeks to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule like N-(3-isopropoxyphenyl)-2-phenylacetamide, multiple stable conformations, or conformers, may exist due to rotation around single bonds.

Table 1: Representative Conformational Energy Data for an Analogous Amide This table illustrates the type of data obtained from conformational analysis of a model amide, trans-N-methylacetamide, showing the relative energies of different conformers.

ConformerRelative Energy (kcal/mol)
Conformer A0.00
Conformer B0.25
Conformer C0.90
Conformer D1.10
Data adapted from a study on trans-N-methylacetamide. umich.edu

The electronic structure of a molecule governs its reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap generally implies higher reactivity. researchgate.net

For acetanilide (B955), a parent compound, computational studies using DFT and Hartree-Fock methods have been conducted to determine these frontier molecular orbitals. researchgate.net The HOMO-LUMO gap for acetanilide has been calculated, providing a baseline for understanding how substituents, such as the isopropoxy group in this compound, might modulate the electronic properties. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) is another valuable tool derived from electronic structure calculations. It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For amide-containing compounds, the MEP typically shows a negative potential (often colored red) around the carbonyl oxygen, indicating a site susceptible to electrophilic attack, and positive potential (often colored blue) around the amide proton, a potential hydrogen bond donor site. researchgate.net

Table 2: Calculated Frontier Orbital Energies for Acetanilide (a model compound)

Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (eV)
HF/6-31G(d) -8.97 2.64 11.61
B3LYP/6-31G(d) -6.53 -0.16 6.37
HF/6-31+G(d,p) -9.02 2.54 11.56
B3LYP/6-31+G(d,p) -6.58 -0.21 6.37

Data derived from computational studies on acetanilide. researchgate.net

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in an infrared (IR) spectrum. By calculating these frequencies for an optimized geometry, a theoretical IR spectrum can be generated. This theoretical spectrum can then be compared with experimental data to aid in the assignment of vibrational modes. researchgate.net

For acetanilide, scaled quantum mechanical calculations have shown good agreement with experimental IR spectra. researchgate.net Key vibrational modes for N-phenylacetamides include the N-H stretch, the C=O (amide I) stretch, and the N-H bend coupled with the C-N stretch (amide II). nih.gov The calculated frequencies for these modes in a model compound can provide a strong basis for interpreting the experimental spectrum of this compound.

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Acetanilide

Vibrational Mode Calculated (Scaled B3LYP/6-31+G(d,p)) Experimental
N-H Stretch 3438 3440
C=O Stretch (Amide I) 1705 1703
N-H Bend (Amide II) 1548 1550

Data derived from a computational study on acetanilide. researchgate.net

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Identifying the geometry and energy of the transition state is key to understanding the reaction mechanism and predicting its rate. Computational methods can locate these transition state structures and calculate the activation energy (energy barrier) of the reaction.

For instance, in the alkaline hydrolysis of N-phenylacetamides, a reaction relevant to the stability of this compound, computational studies have modeled the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon. acs.org These studies, using methods like HF/6-31+G(d) and B3LYP/6-31+G(d,p), have calculated the energy changes associated with the formation of the tetrahedral intermediate, which is the rate-determining step. acs.org Similarly, for the N-acylation of anilines, a key reaction in the synthesis of these compounds, computational models have been used to explore the reaction pathway. researchgate.net

When a reaction can potentially yield multiple products, computational chemistry can be used to predict the most likely outcome. By comparing the activation energies for different reaction pathways, the regioselectivity, chemoselectivity, or stereoselectivity of a reaction can be rationalized and predicted.

In the context of N-acylation of substituted anilines, computational models can help predict how electronic factors influence the reaction. nih.gov For example, the partial atomic charge on the amine nitrogen has been shown to be a key parameter in predicting the likelihood of N-acetylation. nih.gov For a molecule like this compound, which has multiple potentially reactive sites, computational analysis could predict the selectivity of, for example, electrophilic aromatic substitution on the isopropoxyphenyl ring versus the phenyl ring. The calculated nucleophilic susceptibility of different aromatic carbons can be a significant parameter in determining the outcome of such reactions. nih.gov

Solvent Effects in Reaction Mechanisms

The choice of solvent can significantly influence the reaction rates and even the mechanism of chemical transformations involving this compound. The effects are largely dictated by the solvent's polarity, proticity, and its ability to stabilize reactants, transition states, or products through non-covalent interactions like hydrogen bonding and dipole-dipole interactions. wikipedia.org

For reactions involving this compound, such as its synthesis or hydrolysis, the nature of the solvent is critical. The synthesis, often an amidation reaction between 3-isopropoxyaniline (B150228) and a derivative of phenylacetic acid, can proceed through different pathways depending on the solvent environment.

Polar Protic vs. Aprotic Solvents:

Polar protic solvents (e.g., water, ethanol, methanol) are capable of hydrogen bonding. libretexts.org In a potential hydrolysis reaction of this compound, a polar protic solvent like water can act as both a reactant and a catalyst, stabilizing the polar transition state. However, in a synthesis reaction using a nucleophile, these solvents can solvate the nucleophile, potentially reducing its reactivity. wikipedia.orglibretexts.org

Polar aprotic solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)) possess significant dipole moments but lack acidic protons. libretexts.org These solvents are effective at dissolving polar species. In a substitution reaction for the synthesis of the title compound, a polar aprotic solvent would be expected to accelerate the reaction rate compared to a nonpolar solvent by stabilizing any charged intermediates or transition states. wikipedia.org For instance, in an SN2 reaction, the rate can be significantly higher in an aprotic solvent compared to a protic one because the nucleophile is less solvated and thus more reactive. wikipedia.org

The Hughes-Ingold rules provide a framework for predicting how solvent polarity will affect reaction rates based on the charge of the reactants and the transition state. wikipedia.org For a hypothetical reaction where this compound is formed from neutral reactants leading to a more polar or charged transition state, an increase in solvent polarity would be expected to accelerate the reaction rate. wikipedia.org

The following table summarizes the expected qualitative effects of different solvent types on a hypothetical nucleophilic substitution reaction to synthesize this compound.

Solvent TypeDielectric ConstantHydrogen Bond DonorExpected Effect on SN2 Synthesis RateRationale
Nonpolar LowNoSlowPoor stabilization of any charged nucleophile or transition state.
Polar Aprotic HighNoFastSolvates the counter-ion of the nucleophile, leaving a "naked" and highly reactive nucleophile. wikipedia.org
Polar Protic HighYesIntermediate to SlowStabilizes the transition state but also strongly solvates the nucleophile through hydrogen bonding, reducing its nucleophilicity. wikipedia.orglibretexts.org

This table is generated based on general principles of solvent effects and provides a predictive framework.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of this compound at the atomic level over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational dynamics and intermolecular interactions. taylorfrancis.com

This compound possesses significant conformational flexibility due to several rotatable bonds: the C-N amide bond, the bonds flanking the phenyl and isopropoxy groups, and the C-C bond of the acetamide (B32628) moiety. MD simulations can map the potential energy surface of the molecule, identifying low-energy conformers and the transition barriers between them.

In solution, the solvent explicitly influences the conformational preferences. Simulations can reveal how solvent molecules interact with different parts of the solute, such as the amide group, the ether oxygen, and the aromatic rings. For instance, in a polar solvent, conformers that expose the polar amide group to the solvent may be favored. In contrast, in a nonpolar solvent, the molecule might adopt a more folded conformation to minimize unfavorable interactions. Studies on similar polyfunctional polar compounds have shown that they can exist as an equilibrium of several conformers in solution, with the specific arrangement influenced by intramolecular and intermolecular hydrogen bonds. nih.gov

MD simulations can model the explicit interactions between this compound and its environment.

Solvent Interaction: By simulating the compound in a box of solvent molecules (e.g., water, DMSO, or chloroform), one can calculate the radial distribution functions for solvent atoms around specific sites on the molecule. This provides a detailed picture of the solvation shell structure. For example, it can show the propensity of water molecules to form hydrogen bonds with the amide oxygen and hydrogen. The simulations can also quantify the dynamics of these interactions, such as the residence time of solvent molecules in the first solvation shell.

Surface Interaction: The interaction of this compound with a surface (e.g., a metallic surface, a polymer, or a graphene sheet) can also be simulated. taylorfrancis.com This is relevant for understanding its behavior in various applications, such as in materials science or as a potential component in a formulated product. These simulations can predict the preferred orientation of the molecule on the surface, the binding energy, and the nature of the intermolecular forces (e.g., van der Waals, electrostatic) that govern the adsorption process.

Structure-Property Relationships (Excluding Biological/Clinical Properties)

Computational chemistry provides tools to establish relationships between the molecular structure of this compound and its chemical properties.

Quantitative Structure-Property Relationship (QSPR) models can be developed to guide the modification of the this compound structure to achieve desired chemical properties. rsc.org This involves calculating a range of theoretical molecular descriptors and correlating them with a target property.

Key Theoretical Descriptors:

Electronic Descriptors: These include parameters derived from the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Topological Descriptors: These are numerical values derived from the molecular graph, which describe the size, shape, and branching of the molecule.

Quantum Chemical Descriptors: Properties like dipole moment, polarizability, and molecular electrostatic potential (MEP) maps can predict how the molecule will interact with other polar molecules and electric fields. The MEP map, for instance, can identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).

By systematically modifying the structure in silico (e.g., changing the substituent on the phenyl ring, altering the alkoxy group) and recalculating these descriptors, one can build a model that predicts how these changes will affect properties like solubility, melting point, or reactivity. This allows for a rational design approach to new compounds with tailored properties.

Computational methods can be used to predict the chemical reactivity and stability of this compound, providing insights that complement experimental studies. nih.gov

Chemical Reactivity: As mentioned, the HOMO and LUMO energies are fundamental to predicting reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). Fukui functions can also be calculated to identify the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Chemical Stability: The stability of the molecule can be assessed by calculating its total electronic energy and heat of formation using quantum mechanical methods. Thermodynamic calculations can also predict the stability of different conformers and the likelihood of degradation through various pathways (e.g., hydrolysis of the amide bond). The activation energy for a potential degradation reaction can be calculated to estimate its rate under different conditions.

The following table presents hypothetical data from a computational analysis to illustrate these concepts.

DescriptorPredicted Value (Arbitrary Units)Implication for this compound
HOMO Energy -6.5 eVIndicates the energy of the most available electrons for reaction; related to its potential as an electron donor in a reaction.
LUMO Energy -1.2 eVIndicates the energy of the lowest energy orbital for accepting electrons; related to its potential as an electron acceptor.
HOMO-LUMO Gap 5.3 eVA relatively large gap suggests good kinetic stability.
Dipole Moment 3.8 DA significant dipole moment suggests the molecule is polar and will be soluble in polar solvents and exhibit strong dipole-dipole interactions.
Calculated Heat of Formation (gas) -150 kJ/molProvides a measure of the thermodynamic stability of the molecule relative to its constituent elements.

This table contains illustrative, not experimentally verified, data for this compound to demonstrate the application of in silico prediction methods.

Synthesis and Chemical Design of Derivatives and Analogues

Design Principles for N-(3-isopropoxyphenyl)-2-phenylacetamide Scaffolds

The design of new chemical entities from a lead compound like this compound follows a rational approach. Chemists consider how changes in sterics, electronics, and lipophilicity in different parts of the molecule might influence its interactions with biological targets.

The phenylacetamide portion of the molecule offers several key sites for modification. These changes are intended to explore the chemical space around the core structure and to fine-tune its properties.

Substitution on the Phenyl Ring: Introducing substituents onto the terminal phenyl ring is a common strategy. The nature and position of these substituents—whether electron-donating or electron-withdrawing—can significantly alter the electronic properties of the entire moiety. For instance, adding groups like halogens (Cl, Br), methyl, or methoxy (B1213986) can modulate lipophilicity and binding interactions. nih.gov In related phenylacetamide series, compounds with nitro moieties have shown different activity profiles compared to those with methoxy groups, highlighting the impact of electronic effects. nih.gov

Alteration of the Acetyl Linker: The two-carbon chain of the phenylacetamide can be lengthened, shortened, or rigidified. Such changes can alter the spatial relationship between the two aromatic rings, which is often critical for optimal interaction with a target protein.

Replacement of the Phenyl Ring: In some design strategies, the terminal phenyl group might be replaced with other cyclic or acyclic groups to probe the necessity of the aromatic ring for activity. For example, replacing a pyridine (B92270) ring with a benzene (B151609) ring in similar structures was explored to enhance π-π stacking interactions. nih.gov

Table 1: Examples of Structural Modifications on the Phenylacetamide Moiety

Modification Type Position Example Substituent/Change Rationale
Phenyl Ring Substitution Para-position -NO2, -Cl, -OCH3 Modulate electronic properties and lipophilicity nih.govnih.gov
Phenyl Ring Substitution Ortho/Meta-positions -F, -Br Explore positional effects on binding affinity
Acyl Chain Modification Lengthening Propionamide instead of acetamide (B32628) Alter distance and flexibility between aromatic rings
Phenyl Group Replacement Terminal Ring Cyclohexyl, Benzyl (B1604629) Study the impact of hydrophobic interactions nih.gov

Substitution on the Phenyl Ring: The phenyl ring attached to the amide nitrogen can be functionalized at the positions ortho- or para- to the isopropoxy group or the amide linkage. Introducing small alkyl groups, halogens, or other functional groups can probe specific interactions within a binding pocket.

Modification of the Isopropoxy Group: The isopropoxy group itself is a target for modification. It can be replaced with other alkoxy groups of varying chain lengths (e.g., methoxy, ethoxy, butoxy) or with cyclic ethers to explore the impact of size and conformation on activity. It can also be substituted with more polar functional groups to enhance solubility.

Positional Isomerism: Synthesizing analogues where the isopropoxy group is at the ortho- or para-position, instead of the meta-position, is a fundamental strategy to understand the required geometry for biological activity.

Replacing one or both of the phenyl rings with heterocyclic systems is a powerful strategy in medicinal chemistry to access novel chemical space and improve pharmacological properties. msu.edunih.gov Heterocycles can introduce heteroatoms (N, S, O) that can act as hydrogen bond donors or acceptors, modulate pKa, and alter the metabolic profile of the compound. nih.govwiley-vch.de

Common heterocyclic systems that can be incorporated include:

Thiazoles: Known to be present in many biologically active compounds, the introduction of a thiazole (B1198619) ring can lead to new binding interactions. nih.govmdpi.com

Indoles and Benzimidazoles: These bicyclic heterocycles can mimic the phenyl rings while introducing unique electronic and hydrogen-bonding features. nih.govnih.gov

Pyridines: Replacing a benzene ring with pyridine introduces a nitrogen atom, which can significantly alter the electronic distribution and provide a site for protonation or hydrogen bonding. wiley-vch.de

Table 2: Heterocyclic Systems as Phenyl Ring Bioisosteres

Heterocycle Potential Point of Attachment Rationale Supporting Principle
Thiazole Replacing terminal phenyl ring Introduce H-bond acceptors/donors, alter geometry nih.gov Bioisosteric replacement, scaffold hopping
Indole Replacing N-phenyl ring Mimic aromaticity with added H-bond donor capability nih.gov Access to new chemical space nih.gov
Pyridine Replacing either phenyl ring Improve solubility, introduce basic center wiley-vch.de Modulate ADME properties nih.gov
Benzimidazole Replacing terminal phenyl ring Introduce versatile H-bonding patterns nih.gov Scaffold hopping

Synthetic Strategies for Analogues and Homologues

The efficient synthesis of diverse analogues is crucial for successful drug discovery programs. Modern synthetic chemistry offers powerful tools to achieve this, moving beyond traditional one-at-a-time synthesis.

Parallel synthesis has become an essential tool for rapidly generating large and diverse libraries of compounds for screening. spirochem.com This approach allows for the simultaneous synthesis of dozens or even hundreds of compounds by reacting a common intermediate with a set of diverse building blocks. spirochem.comuniroma1.it

For the this compound scaffold, a library could be generated by:

Starting with a common core: For example, 3-isopropoxyaniline (B150228) or 2-phenylacetyl chloride.

Reacting with a diverse set of reactants: If starting with 3-isopropoxyaniline, it could be reacted with a library of different substituted phenylacetyl chlorides. Conversely, 2-phenylacetyl chloride could be reacted with a library of substituted anilines.

This process is often automated and can be performed in multi-well plates, significantly accelerating the pace of discovery. spirochem.com Solid-phase synthesis, where the starting material is attached to a resin bead, is another powerful technique that simplifies purification, as excess reagents can be simply washed away. uniroma1.it

Table 3: Conceptual Design for a Parallel Synthesis Library

Common Scaffold Reagent Set A (R-COCl) Reagent Set B (Ar-NH2)
3-Isopropoxyaniline 2-Phenylacetyl chloride Not Applicable (Core)
2-(4-Chlorophenyl)acetyl chloride
2-(4-Methoxyphenyl)acetyl chloride
2-(Thiophen-2-yl)acetyl chloride
2-Phenylacetic acid Not Applicable (Core) 3-Isopropoxyaniline
3-Ethoxyaniline
3-Methoxy-4-chloroaniline
5-Aminoindole

When designing more complex analogues, it is often necessary to introduce functional groups at specific positions on the molecule without affecting other reactive sites. This requires the use of chemo- and regioselective reactions.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. For example, a mild acylation of an amine would not affect a less reactive alcohol group elsewhere in the molecule.

Regioselectivity is the control of the position of a reaction on a specific part of the molecule, such as an aromatic ring. mdpi.com

Key strategies for achieving this control include:

Directed Ortho-Metalation (DoM): Functional groups on an aromatic ring (like the amide in our scaffold) can direct a strong base (like n-butyllithium) to remove a proton from the adjacent (ortho) position. mdpi.com The resulting organometallic intermediate can then react with an electrophile to install a new substituent with perfect regiocontrol.

Palladium-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki, Heck, and Buchwald-Hartwig amination allow for the precise formation of carbon-carbon and carbon-nitrogen bonds. mdpi.com For example, a bromo-substituted analogue of this compound could be selectively coupled with a wide variety of boronic acids (Suzuki reaction) or amines (Buchwald-Hartwig reaction) to introduce diverse substituents at a specific location. These methods are highly reliable and tolerant of many functional groups. mdpi.com

These advanced synthetic methods provide chemists with the precision needed to construct complex molecules and systematically explore the structure-activity landscape of the this compound scaffold. nih.govnih.gov

Post-Synthetic Modification of this compound Derivatives

Following a comprehensive review of scientific literature, no specific studies detailing the post-synthetic modification of this compound or its pre-existing derivatives were identified. Research in the broader class of N-aryl-2-phenylacetamides primarily focuses on the initial synthesis of various analogues by coupling different amines with phenylacetic acid derivatives, rather than the subsequent chemical alteration of an existing amide structure.

However, general principles of organic synthesis allow for the theoretical exploration of potential post-synthetic modifications that could be applied to this compound derivatives. These reactions would typically target the functional handles present in the molecule: the amide N-H bond, the aromatic rings, and the isopropoxy group.

Potential Modification Strategies Based on General Amide Chemistry

While no specific examples exist for the target compound, research on analogous N-substituted-2-phenylacetamides demonstrates common modification strategies that could theoretically be adapted. The most prevalent of these is the alkylation of the amide nitrogen.

N-Alkylation/N-Arylation: The hydrogen atom on the amide nitrogen can be substituted with an alkyl or aryl group. This reaction is typically carried out under basic conditions to deprotonate the amide, forming an amidate anion which then acts as a nucleophile. Common reagents include alkyl halides (e.g., methyl iodide, benzyl chloride) or dialkyl sulfates in the presence of a base like potassium hydroxide (B78521) or sodium hydride. Microwave-assisted, solvent-free phase-transfer catalysis (PTC) conditions have also been shown to be effective for the N-alkylation of related amides.

Aromatic Ring Functionalization: The two phenyl rings offer sites for electrophilic aromatic substitution. However, directing these reactions to a specific position post-synthesis can be challenging and often results in mixtures of isomers. More advanced methods, such as palladium-catalyzed C-H functionalization, could offer greater selectivity. These reactions often require a directing group to guide the catalyst to a specific C-H bond. For the N-(3-isopropoxyphenyl) ring, functionalization would likely be directed to the ortho and para positions relative to the activating isopropoxy and amide groups.

Modification of the Isopropoxy Group: The isopropoxy group is generally stable. A potential modification would be O-dealkylation to reveal a phenol (B47542) (N-(3-hydroxyphenyl)-2-phenylacetamide). This reaction typically requires harsh conditions, such as treatment with strong acids like hydrogen bromide (HBr). The resulting phenol could then be used as a handle for further modifications, such as esterification or etherification.

Interactive Data Table: General N-Alkylation of N-Arylacetamides

The following table presents examples of N-alkylation reactions performed on N-arylacetamide scaffolds, which illustrate the general conditions and reagents used for this type of post-synthetic modification. It must be emphasized that the starting materials are analogues and not the specific compound this compound.

Starting DerivativeReagentBase / CatalystSolventProductYield (%)Reference
N-PhenylacetamideMethyl IodideKOHToluene (B28343)N-Methyl-N-phenylacetamide>98
N-(4-Chlorophenyl)-2-phenylacetamideBenzyl ChlorideKOH / TBABTolueneN-Benzyl-N-(4-chlorophenyl)-2-phenylacetamide98
N-(4-Nitrophenyl)-2-phenylacetamideBenzyl ChlorideKOHTolueneN-Benzyl-N-(4-nitrophenyl)-2-phenylacetamide96
BenzanilideBenzyl ChlorideKOH / K₂CO₃ / TBABNone (Microwave)N-Benzyl-N-phenylbenzamide92

Advanced Analytical Methodologies Excluding Biological/clinical Matrices

Chromatographic Method Development for Purity Assessment and Quantification

Chromatographic techniques are fundamental in separating "N-(3-isopropoxyphenyl)-2-phenylacetamide" from any impurities, starting materials, or degradation products. The development of robust chromatographic methods is essential for accurate quantification and purity assessment.

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is a cornerstone for the quality control of "this compound". Method validation ensures that the analytical procedure is suitable for its intended purpose, providing reliable data. nih.govnih.gov A typical validation process would encompass specificity, linearity, accuracy, precision, and robustness.

A hypothetical HPLC method could employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent like acetonitrile, using a gradient elution to separate the main compound from potential impurities. nih.gov Detection would likely be performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Table 1: Illustrative HPLC Method Validation Parameters

ParameterSpecificationTypical Result
Linearity (Range) Correlation coefficient (r²) > 0.9990.9995 over 1-100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 1.0%0.8%
- Intermediate Precision≤ 2.0%1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:10.3 µg/mL
Robustness No significant change in results with minor variations in method parameters (e.g., pH, flow rate)Method remains reliable

This table presents hypothetical data for illustrative purposes.

Due to the relatively low volatility of "this compound," direct analysis by gas chromatography (GC) can be challenging. A common approach to overcome this is through derivatization, which converts the analyte into a more volatile and thermally stable compound. nih.govnih.gov For an amide like "this compound," silylation is a potential derivatization strategy.

The derivatized compound can then be analyzed by GC coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. The GC method would need to be optimized for parameters such as injector temperature, oven temperature program, and carrier gas flow rate to achieve good separation and peak shape. researchgate.net

"this compound" possesses a chiral center, meaning it can exist as a pair of enantiomers. Since enantiomers can have different physiological effects, it is often necessary to separate and quantify them. sigmaaldrich.com Chiral chromatography is the primary technique for this purpose. nih.gov

This separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of compounds. sigmaaldrich.commdpi.com The choice of the specific CSP and the mobile phase (often a mixture of alkanes and an alcohol modifier) is critical for achieving enantiomeric resolution. nih.govresearchgate.net

Table 2: Potential Chiral HPLC Method Parameters

ParameterCondition
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel
Column Dimensions 4.6 x 250 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

This table outlines a hypothetical but scientifically plausible set of conditions for the chiral separation of this compound.

Mass Spectrometry (MS) beyond Basic Identification

Mass spectrometry is a powerful tool for the structural characterization of "this compound" and its related substances. Advanced MS techniques provide a level of detail that goes far beyond simple molecular weight determination.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragment ions. nih.gov This is invaluable for confirming the identity of "this compound" and for identifying unknown impurities or degradation products. nih.gov By analyzing the fragmentation pattern, detailed structural information about the molecule can be obtained.

Tandem mass spectrometry (MS/MS) is instrumental in the structural elucidation of compounds, particularly in complex mixtures. mdpi.comnih.gov In the context of "this compound," MS/MS can be used to study its degradation pathways under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal). mdpi.com

In a typical MS/MS experiment, the parent ion of a degradation product is selected and then fragmented. The resulting fragment ions provide a "fingerprint" that can be used to piece together the structure of the unknown compound. This approach is crucial for understanding the stability of "this compound" and for ensuring the quality of the substance over time.

Quantitative NMR for Reaction Monitoring and Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful primary analytical method for determining the absolute purity of substances and for monitoring the progress of chemical reactions without the need for identical reference standards of the analyte. acs.orgusp.org The principle of qNMR relies on the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal. acanthusresearch.comnanalysis.com By incorporating a certified internal standard of known purity and concentration into the sample, the concentration or purity of the analyte can be accurately calculated. resolvemass.cajeol.com

The synthesis of this compound involves the formation of an amide bond between 3-isopropoxyaniline (B150228) and phenylacetic acid (or its activated derivative). qNMR can be effectively employed to monitor the consumption of reactants and the formation of the product in real-time. researchgate.netnih.gov Furthermore, it serves as a precise method for determining the final purity of the isolated product.

For a robust qNMR analysis, several key parameters must be carefully considered and optimized. These include ensuring a sufficiently long relaxation delay (D1), which should be at least five to seven times the longest longitudinal relaxation time (T1) of any signal being quantified, to allow for complete magnetization recovery between pulses. nanalysis.com The selection of a suitable internal standard is also critical; it must be soluble in the NMR solvent, chemically inert towards the analyte and reactants, and possess signals that are well-resolved from those of the compound of interest. acanthusresearch.comresolvemass.ca

Reaction Monitoring by ¹H qNMR

The progress of the amidation reaction to form this compound can be monitored by acquiring a series of ¹H NMR spectra over time. By integrating characteristic, non-overlapping signals of the reactants and the product, their relative concentrations can be determined at each time point.

For this specific reaction, suitable signals for monitoring would be:

Phenylacetic acid: The singlet corresponding to the methylene (B1212753) protons (-CH₂-) typically appears around 3.6 ppm. rsc.orgresearchgate.net

3-Isopropoxyaniline: The septet of the isopropyl methine proton (-CH(CH₃)₂) is a characteristic signal found at approximately 4.5 ppm, while the aromatic protons appear between 6.2 and 7.1 ppm. chemicalbook.com

This compound (Product): The formation of the product can be tracked by the appearance of new signals, such as the singlet for the newly formed benzylic methylene group adjacent to the amide, and shifts in the aromatic proton signals. The amide NH proton will also appear as a broad singlet.

An internal standard such as 1,4-Dinitrobenzene could be used, as its aromatic signal (a singlet at ~8.4 ppm in CDCl₃) does not overlap with the signals of the reactants or the product. acanthusresearch.com

The conversion percentage at any given time (t) can be calculated by comparing the integral of a product signal with the initial integral of a reactant signal.

Interactive Data Table: Hypothetical Reaction Monitoring of this compound Synthesis

The following table illustrates hypothetical data from monitoring the synthesis via ¹H qNMR. The reaction is monitored by observing the decrease in the integral of the phenylacetic acid methylene signal and the increase in the integral of the product's benzylic methylene signal relative to a constant internal standard signal.

Time (hours)Integral (Phenylacetic Acid -CH₂)Integral (Product -CH₂)Conversion (%)
01.000.000.0
10.750.2525.0
20.520.4848.0
40.210.7979.0
60.050.9595.0
8&lt;0.01&gt;0.99&gt;99.0

Purity Determination by ¹H qNMR

Once the synthesis is complete and the this compound has been isolated and purified, qNMR can be used to determine its absolute purity. acs.orgrssl.com This is achieved by accurately weighing the sample and a suitable internal standard, dissolving them together in a deuterated solvent, and acquiring a ¹H NMR spectrum under quantitative conditions.

For purity determination, a well-isolated signal of the analyte that is free from any impurity signals is chosen for integration. For this compound, the benzylic methylene (-CH₂-) protons are often a good choice due to their characteristic singlet nature and typical chemical shift. The purity is then calculated using the following formula: usp.org

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

I : Integral area of the signal

N : Number of protons for the integrated signal

MW : Molar mass

m : Mass

P : Purity of the standard

analyte : this compound

std : Internal Standard

Interactive Data Table: Hypothetical Purity Determination of this compound

This table presents a hypothetical data set for the purity determination of a batch of this compound using maleic acid as the internal standard. The quantifiable signal for the analyte is the benzylic methylene singlet (2H), and for maleic acid, it is the vinyl singlet (2H).

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (m)25.50 mg10.20 mg
Molar Mass (MW)283.35 g/mol116.07 g/mol
Signal Integral (I)1.851.98
Number of Protons (N)22
Purity of Standard (Pstd)-99.95%
Calculated Purity (Panalyte) 98.7%

Applications in Chemical Research and Material Science Non Biological

N-(3-isopropoxyphenyl)-2-phenylacetamide as a Synthetic Intermediate

The core value of this compound in a non-biological context lies in its capacity to serve as a foundational molecule for the construction of more intricate chemical structures. The phenylacetamide scaffold is a common motif in organic synthesis, and the specific substituents on this particular compound—the 3-isopropoxy group on the N-phenyl ring and the benzyl (B1604629) group from the phenylacetic acid moiety—offer distinct points for chemical modification.

Building Block in the Synthesis of Complex Organic Molecules

This compound can be readily synthesized through standard amidation reactions, typically involving the coupling of 3-isopropoxyaniline (B150228) with phenylacetic acid or one of its activated derivatives, such as phenylacetyl chloride. This straightforward synthesis makes it an accessible starting material for multi-step synthetic sequences.

The general synthetic approach to N-aryl-2-phenylacetamides allows for the introduction of a wide variety of substituents on both the aniline (B41778) and phenylacetic acid components, highlighting the modular nature of this class of compounds. The isopropoxy group, for instance, can influence the electronic properties and solubility of the molecule and any subsequent derivatives.

Table 1: General Synthetic Routes for N-Aryl-2-Phenylacetamides

Reactant 1Reactant 2Reaction TypeGeneral Conditions
Phenylacetic acidSubstituted AnilineDirect AmidationHigh temperature, dehydrating agent
Phenylacetyl chlorideSubstituted AnilineAcylationBase (e.g., pyridine (B92270), triethylamine)
Phenylacetic acidSubstituted AnilineCarbodiimide CouplingCoupling agent (e.g., DCC, EDC)

This table presents generalized synthetic methods and conditions.

Once formed, this compound can undergo further chemical transformations. The aromatic rings can be subjected to electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce additional functional groups. The methylene (B1212753) bridge between the phenyl and carbonyl groups can also be a site for functionalization. These modifications can lead to a diverse array of more complex molecules with potential applications in various areas of chemical research.

Precursor for Advanced Chemical Reagents

The chemical structure of this compound makes it a potential precursor for the synthesis of specialized chemical reagents. For example, the amide linkage can be cleaved under certain conditions to regenerate the constituent amine and carboxylic acid, or it can be reduced to form a secondary amine. These transformations can unmask reactive functional groups that are useful in subsequent chemical reactions.

Furthermore, the isopropoxy group could be cleaved to reveal a phenol (B47542), which can then be used in a variety of other reactions, such as Williamson ether synthesis or as a directing group in further aromatic substitutions. The ability to selectively modify different parts of the molecule makes it a versatile platform for creating custom reagents for specific synthetic challenges.

Potential in Material Science

While specific research on the material science applications of this compound is not prominent in the reviewed scientific literature, the general class of phenylacetamide derivatives has been explored in various material science contexts. For instance, the parent compound, 2-phenylacetamide, has been noted for its potential use as a crosslinking agent for polymers, a film-forming agent for coatings, and a plasticizer for plastics. chemicalbook.com

Self-Assembly Studies of Derivatives

There is a lack of specific studies on the self-assembly of derivatives of this compound in the available literature. However, the presence of both hydrogen bond donor (the N-H group) and acceptor (the C=O group) sites, along with the aromatic rings capable of π-π stacking, suggests that derivatives of this compound could potentially exhibit self-assembling properties. Such properties are of interest in the development of supramolecular materials and liquid crystals.

Incorporation into Functional Materials

Similarly, there is no direct evidence in the reviewed literature for the incorporation of this compound into functional materials. In principle, the phenylacetamide scaffold could be functionalized with polymerizable groups, allowing it to be incorporated as a monomer into larger polymer chains. The specific properties conferred by the isopropoxyphenyl and phenylacetyl moieties would then influence the characteristics of the resulting material. However, this remains a hypothetical application without direct supporting research for this specific compound.

Future Directions and Emerging Research Avenues for N 3 Isopropoxyphenyl 2 Phenylacetamide

While specific research on N-(3-isopropoxyphenyl)-2-phenylacetamide is not extensively documented in publicly available literature, the broader family of phenylacetamide derivatives is of significant interest in medicinal chemistry. The future exploration of this specific compound will likely be guided by overarching advancements in chemical synthesis, computational modeling, and reactivity studies. This article outlines potential future research directions for this compound, based on emerging trends in the chemical sciences.

Q & A

Q. What are the common synthetic routes for N-(3-isopropoxyphenyl)-2-phenylacetamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves substitution reactions (e.g., introducing the isopropoxy group via nucleophilic aromatic substitution) and amide bond formation between phenylacetic acid derivatives and 3-isopropoxyaniline. Optimization parameters include:
  • Alkaline conditions for substitution reactions (e.g., K₂CO₃ in DMF at 80–100°C) to enhance nucleophilicity .
  • Use of condensing agents like EDCI or DCC for amide coupling, with catalytic DMAP to improve efficiency .
  • Solvent selection (e.g., DCM or THF) and temperature control (reflux vs. room temperature) to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the isopropoxy group (δ ~1.2 ppm for CH₃, δ ~4.5 ppm for OCH) and acetamide NH (δ ~8–10 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-O-C (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Use SHELX programs for structure refinement; ensure high-purity crystals via slow evaporation .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this compound?

  • Methodological Answer :
  • Software : Employ AutoDock Vina or Schrödinger Suite for docking studies. Use the compound’s 3D structure (optimized via DFT) and target proteins (e.g., kinases, GPCRs) from the PDB .
  • Validation : Cross-check docking scores with experimental IC₅₀ values from enzyme inhibition assays. Adjust force fields (e.g., AMBER) to account for solvent effects .
  • Limitations : Address false positives by integrating molecular dynamics simulations to assess binding stability .

Q. What strategies resolve contradictions in biological activity data across studies of this compound?

  • Methodological Answer :
  • Standardize Assays : Replicate experiments under controlled conditions (e.g., cell line specificity, serum-free media) to isolate compound effects .
  • Purity Analysis : Use HPLC (≥95% purity) to rule out impurities as confounding factors .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying isopropoxy or phenyl groups) to identify critical pharmacophores .

Q. How can researchers design experiments to elucidate the mechanism of action for this compound in biological systems?

  • Methodological Answer :
  • Target Identification : Combine affinity chromatography (biotinylated probes) with proteomics (LC-MS/MS) to isolate interacting proteins .
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream signaling (e.g., MAPK/ERK) after compound treatment .
  • In Vivo Validation : Employ knockout models (e.g., CRISPR-Cas9) to confirm target relevance in disease phenotypes .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies of this compound?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ .
  • Error Handling : Apply replicates (n ≥ 3) and report SEM; use ANOVA for multi-group comparisons .
  • Synergy Studies : Apply the Chou-Talalay method for combination index (CI) calculations with other therapeutics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.